molecular formula C18H13N5O2 B2984304 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide CAS No. 1808894-34-9

2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2984304
CAS No.: 1808894-34-9
M. Wt: 331.335
InChI Key: HJBHAPKDUIKZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as CEP-33779 and belongs to the family of pyridine carboxamide compounds. The purpose of

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. By inhibiting the activity of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, reduce the expression of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth and metastasis, reduce inflammation, and improve survival in animal models of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide in lab experiments is its high selectivity for NF-κB inhibition, which reduces the potential for off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the research and development of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and autoimmune diseases. Furthermore, the potential use of this compound in other fields, such as neurodegenerative diseases and infectious diseases, can also be explored.

Synthesis Methods

The synthesis method of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide involves the reaction of 4-chloropyridine with 4-aminobenzamide in the presence of a base, followed by the reaction with 1-methyl-1H-imidazole-2-carboxylic acid to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential application in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the activity of a protein called nuclear factor-kappa B (NF-κB), which is known to be involved in the development and progression of cancer. Inflammation and autoimmune diseases are also associated with the activity of NF-κB, and therefore, this compound has been studied for its potential therapeutic use in these conditions.

Properties

IUPAC Name

2-cyano-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c1-23-9-8-21-17(23)16(24)12-2-4-14(5-3-12)22-18(25)13-6-7-20-15(10-13)11-19/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBHAPKDUIKZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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